3-Butoxy-4-methylbenzenethiol
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Overview
Description
3-Butoxy-4-methylbenzenethiol: is an organic compound with the molecular formula C11H16OS It is a derivative of benzenethiol, where the benzene ring is substituted with a butoxy group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-methylbenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and butyl bromide.
Alkylation Reaction: The 4-methylphenol undergoes an alkylation reaction with butyl bromide in the presence of a base, such as potassium carbonate, to form 3-butoxy-4-methylphenol.
Thiol Formation: The 3-butoxy-4-methylphenol is then treated with a thiolating agent, such as thiourea, in the presence of an acid catalyst, to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the alkylation and thiolation reactions.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-methylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The butoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Various substituted derivatives.
Reduction: Thiol or other reduced products.
Scientific Research Applications
3-Butoxy-4-methylbenzenethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-methylbenzenethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The butoxy and methyl groups may influence the compound’s solubility and reactivity, enhancing its interactions with biological systems.
Comparison with Similar Compounds
3-Butoxybenzenethiol: Lacks the methyl group, resulting in different chemical properties.
4-Methylbenzenethiol: Lacks the butoxy group, leading to variations in reactivity and applications.
3-Butoxy-4-methylphenol: Contains a hydroxyl group instead of a thiol group, affecting its chemical behavior.
Uniqueness: 3-Butoxy-4-methylbenzenethiol is unique due to the presence of both butoxy and methyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-butoxy-4-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-4-7-12-11-8-10(13)6-5-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIYCRPNHLEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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